Propyl 4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate
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Overview
Description
Propyl 4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group, a 3-chloro-4-ethoxyphenyl moiety, and a carbonyl-linked amino group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate typically involves a multi-step process:
Formation of 3-chloro-4-ethoxybenzoic acid: This can be achieved through the chlorination of 4-ethoxybenzoic acid using thionyl chloride (SOCl₂) in the presence of a catalyst.
Amidation Reaction: The 3-chloro-4-ethoxybenzoic acid is then reacted with an appropriate amine, such as 4-aminobenzoic acid, under conditions that facilitate the formation of an amide bond. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the resulting amide with propanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-chloro-4-ethoxybenzoic acid or 3-chloro-4-ethoxybenzaldehyde.
Reduction: Formation of 4-{[(3-chloro-4-ethoxyphenyl)methyl]amino}benzoate.
Substitution: Formation of derivatives with substituted nucleophiles.
Scientific Research Applications
Propyl 4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Propyl 4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The ethoxy and chloro groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate
- Methyl 4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate
- Butyl 4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate
Uniqueness
Propyl 4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The propyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications. Additionally, the presence of the chloro and ethoxy groups enhances its reactivity and potential for further chemical modifications.
Properties
IUPAC Name |
propyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-3-11-25-19(23)13-5-8-15(9-6-13)21-18(22)14-7-10-17(24-4-2)16(20)12-14/h5-10,12H,3-4,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDJLZLFDUJRTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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